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Compound of Interest

Compound Name: OICR-9429-N-C2-NH2

Cat. No.: B12429220

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-9429 is a potent and selective small molecule antagonist of the WD repeat-containing
protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction.[1][2][3] By binding to the MLL
binding pocket on WDRS5, OICR-9429 effectively disrupts the MLL1 complex, leading to a
reduction in histone H3 lysine 4 (H3K4) methylation.[1][4] This inhibitory activity has shown
therapeutic potential in various cancers, including acute myeloid leukemia (AML).[1][5]

To leverage the potent WDR5-binding properties of OICR-9429 for targeted protein
degradation, the derivative OICR-9429-N-C2-NH2 has been developed. This molecule
incorporates a short (C2) linker with a terminal primary amine (-NH2), providing a versatile
chemical handle for conjugation to E3 ligase ligands. This enables the synthesis of Proteolysis
Targeting Chimeras (PROTACS) designed to induce the degradation of WDR5 via the ubiquitin-
proteasome system.

These application notes provide a comprehensive overview of the chemistry, design, and
application of OICR-9429-N-C2-NH2, including detailed protocols for its use in the synthesis
and evaluation of WDR5-targeting PROTACS.

OICR-9429-N-C2-NH2: Linker Chemistry and Design
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The design of OICR-9429-N-C2-NH2 is based on the crystal structure of OICR-9429 in
complex with WDRS5.[1] Structural analysis revealed that the morpholine group of OICR-9429 is
solvent-exposed and does not form critical interactions with the protein.[6] This identified the
morpholine as an ideal attachment point for a linker, minimizing potential disruption of the
pharmacophore's binding to WDRS.

In OICR-9429-N-C2-NH2, the morpholine moiety is replaced with a piperazine ring
functionalized with a 2-carbon ethylamine linker. This modification provides a reactive primary
amine for subsequent conjugation reactions, while the piperazine ring serves as a robust
anchor. The short C2 linker length is a starting point for PROTAC design and can be further
optimized to achieve optimal ternary complex formation with WDRS5 and a chosen E3 ligase.

Quantitative Data Summary

The following tables summarize the key quantitative data for the parent compound, OICR-
9429, and derivative PROTACS.
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Compound Parameter Value Assay Method Reference
OICR-9429 Kd 93 + 28 nM [1][6]
OICR-9429 Kd 24 nM Biacore [6]
OICR-9429 Kd 52 nM ITC [6]
) Peptide
OICR-9429 Kdisp 64 £ 4 nM ) [1]
Displacement
Disruption of
WDR5-
OICR-9429 IC50 <1uM MLL1/RbBP5 [6]
interaction in
cells
Cell Viability
(T24 bladder
OICR-9429 IC50 67.74 uM
cancer cells,
48h)
Cell Viability
(UM-UC-3
OICR-9429 IC50 70.41 uM
bladder cancer
cells, 48h)
PROTAC .
o Parameter Value Cell Line Reference
Derivative
MS33 (OICR-
DC50 260 £ 56 nM MV4;11 (AML)
9429 based)
MS33 (OICR-
Dmax 71 + 5% MV4;11 (AML)
9429 based)
MS67 (OICR-
DC50 3.7+1.4nM MV4;11 (AML)
9429 based)
MS67 (OICR-
Dmax 94 + 1% MV4;11 (AML)

9429 based)
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Experimental Protocols
Protocol 1: Synthesis of OICR-9429-N-C2-NH2

This protocol is a generalized procedure based on the synthetic schemes for OICR-9429
derivatives. The synthesis involves the modification of a key intermediate in the OICR-9429
synthesis to introduce the piperazine-ethylamine linker.

Materials:

Appropriate precursors for the OICR-9429 core structure
o tert-butyl (2-(piperazin-1-yl)ethyl)carbamate

» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

» Standard reagents and solvents for organic synthesis
 Silica gel for column chromatography

e HPLC and LC-MS for purification and analysis
Procedure:

» Synthesis of the OICR-9429 core structure: Synthesize the biphenyl-pyridone core of OICR-
9429 following established literature procedures, but replacing the final coupling partner (N-
methylpiperazine) with a suitable precursor for the introduction of the linker.

o Coupling of the linker: React the core structure with tert-butyl (2-(piperazin-1-
yhethyl)carbamate under appropriate coupling conditions (e.g., nucleophilic aromatic
substitution).

« Purification: Purify the Boc-protected intermediate by silica gel column chromatography.

o Boc Deprotection: Dissolve the purified intermediate in DCM and add TFA. Stir the reaction
at room temperature until the deprotection is complete (monitor by LC-MS).
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» Final Purification: Remove the solvent and excess TFA under reduced pressure. Purify the
final product, OICR-9429-N-C2-NH2, by reverse-phase HPLC to yield the desired

compound.

o Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Conjugation of OICR-9429-N-C2-NH2 to an
E3 Ligase Ligand (PROTAC Synthesis)

This protocol describes a general method for conjugating the amine-functionalized OICR-9429
derivative to a carboxylate-containing E3 ligase ligand via amide bond formation.

E3 Ligase Ligand Amide Coupling Reagents
(with COOH linker) (e.g., HATU, DIPEA)
Amide Bond Formation
in DMF/DMSO

Purification
(Reverse-Phase HPL.C)

Final PROTAC Conjugate

Characterization
(LC-MS, NMR)
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Materials:

e OICR-9429-N-C2-NH2

o E3 ligase ligand with a terminal carboxylic acid linker (e.g., pomalidomide-linker-COOH)
e Amide coupling reagent (e.g., HATU, HBTU)

e Organic base (e.g., DIPEA, triethylamine)

e Anhydrous DMF or DMSO

o Reverse-phase HPLC for purification

o LC-MS for reaction monitoring and product analysis

Procedure:

o Dissolution: Dissolve the E3 ligase ligand-linker-COOH (1 equivalent) in anhydrous DMF or
DMSO.

» Activation: Add the amide coupling reagent (e.g., HATU, 1.1 equivalents) and the organic
base (e.g., DIPEA, 3 equivalents) to the solution. Stir for 15-30 minutes at room temperature
to activate the carboxylic acid.

e Coupling: Add a solution of OICR-9429-N-C2-NH2 (1 equivalent) in anhydrous DMF or
DMSO to the activated E3 ligase ligand solution.

e Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction
progress by LC-MS.

e Quenching and Purification: Once the reaction is complete, quench with water and purify the
crude product by reverse-phase HPLC.

o Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final
PROTAC by LC-MS and NMR.

Protocol 3: WDR5 Degradation Assay
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This protocol outlines a general workflow for assessing the ability of a newly synthesized OICR-
9429-based PROTAC to induce the degradation of endogenous WDR5 in cells.

Seed Cells
(e.g., MV4;11)

Treat with PROTAC
(Dose-response)

Incubate for a
defined period (e.g., 24h)

Protein Quantification
(e.g., BCA assay)

Western Blot Analysis

Probe for WDRS5 and
Loading Control (e.g., Tubulin)

Densitometry Analysis
(Calculate DC50 and Dmax)
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Materials:
o Cancer cell line expressing WDR5 (e.g., MV4;11)
o Cell culture medium and supplements
e OICR-9429-based PROTAC, parent compound OICR-9429, and negative control
» DMSO for stock solutions
o Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
o BCA protein assay kit
o SDS-PAGE gels and Western blotting apparatus
e Primary antibodies against WDR5 and a loading control (e.g., GAPDH, Tubulin)
o HRP-conjugated secondary antibody
e Chemiluminescent substrate
e Imaging system for Western blots
Procedure:

o Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to
adhere overnight.

o Compound Treatment: Prepare serial dilutions of the PROTAC, OICR-9429, and a negative
control in cell culture medium. Treat the cells with the compounds for a specified time (e.g.,
18-24 hours). Include a DMSO-only vehicle control.

o Cell Lysis: After incubation, wash the cells with PBS and lyse them using lysis buffer.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.
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o Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-
PAGE. Transfer the proteins to a PVDF membrane.

e Immunoblotting: Block the membrane and probe with primary antibodies against WDR5 and
the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary
antibody.

o Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and
an imaging system. Quantify the band intensities and normalize the WDRS5 signal to the
loading control. Calculate the percentage of WDR5 degradation relative to the vehicle control
to determine the DC50 and Dmax values.

Conclusion

OICR-9429-N-C2-NH2 serves as a valuable chemical tool for the development of WDR5-
targeting PROTACSs. Its design, based on the well-characterized WDR5 inhibitor OICR-9429,
provides a robust starting point for researchers in oncology and chemical biology. The protocols
provided herein offer a framework for the synthesis and evaluation of these novel therapeutic
agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for PROTAC Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12429220#0icr-9429-n-c2-nh2-linker-chemistry-and-
design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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